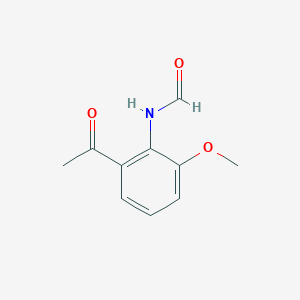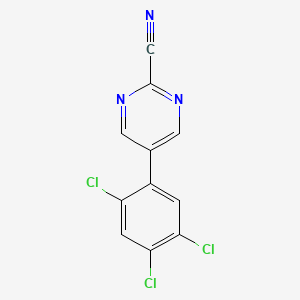![molecular formula C16H13FOS B13100729 2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiobenzaldehyde moiety may participate in covalent bonding with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: Shares the fluorophenyl group but differs in the presence of a nitrile group.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Contains a similar fluorophenyl group but is part of a pyridazinone structure.
Uniqueness
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorophenyl group and a thiobenzaldehyde moiety allows for diverse applications and interactions that are not commonly found in other similar compounds.
属性
分子式 |
C16H13FOS |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
2-[3-(2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-4-3-7-14(15)16(18)10-9-12-5-1-2-6-13(12)11-19/h1-8,11H,9-10H2 |
InChI 键 |
RLDOKCDYZWQCHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2F)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


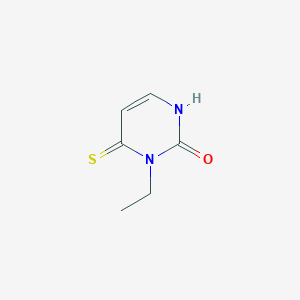
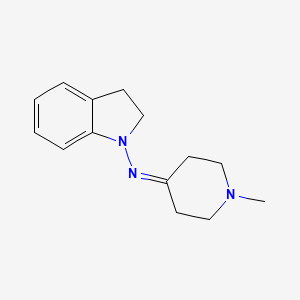
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
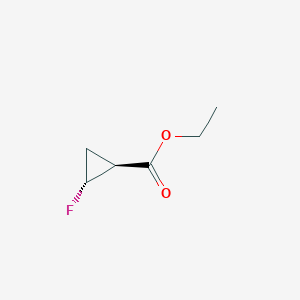

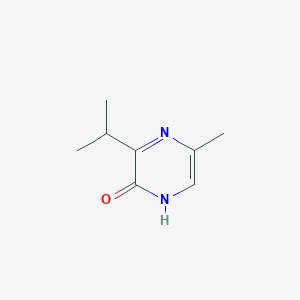
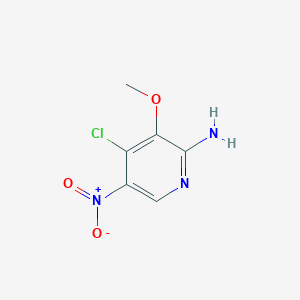

![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)

